

DR4485 Hydrochloride: A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: DR4485 hydrochloride

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Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-HT₇ receptor, a target of significant interest for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the discovery and synthesis of **DR4485 hydrochloride**, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

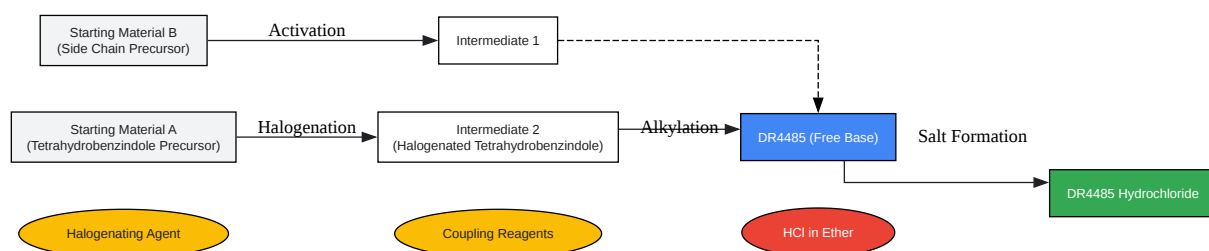
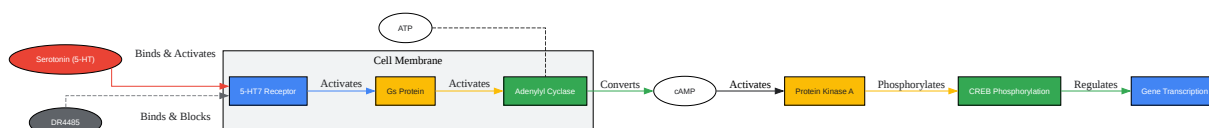
Discovery and Rationale

DR4485 was developed as part of a lead optimization program aimed at improving the metabolic stability of a previously identified potent and selective 5-HT₇ antagonist, DR4004.^[1] The primary goal was to create a more drug-like compound with enhanced oral bioavailability, suitable for in vivo studies to explore the therapeutic potential of 5-HT₇ receptor antagonism.

The discovery process was guided by the hypothesis that halogenation at putative sites of oxidative metabolism would reduce the rate of metabolic degradation. This led to the synthesis of a series of halogenated analogs of DR4004, culminating in the identification of DR4485 (designated as compound 10 in the original publication), which demonstrated a superior pharmacokinetic profile while retaining high affinity and selectivity for the 5-HT₇ receptor.^[1]

5-HT₇ Receptor Signaling Pathway

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1] DR4485, as an antagonist, blocks this signaling cascade.



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References

- 1. New tetrahydrobenzindoles as potent and selective 5-HT(7) antagonists with increased In vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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